molecular formula C4H6N4O2S B1361599 4,6-Diaminopyrimidine-2-sulfinic acid CAS No. 40070-06-2

4,6-Diaminopyrimidine-2-sulfinic acid

Cat. No.: B1361599
CAS No.: 40070-06-2
M. Wt: 174.18 g/mol
InChI Key: VNUSATOXJILSOJ-UHFFFAOYSA-N
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Description

4,6-Diaminopyrimidine-2-sulfinic acid is a heterocyclic compound with the molecular formula C4H6N4O2S. It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Safety and Hazards

The safety data sheet for 4,6-Diaminopyrimidine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diaminopyrimidine-2-sulfinic acid typically involves the reaction of 4,6-diaminopyrimidine with sulfur-containing reagents under controlled conditions. One common method is the reaction of 4,6-diaminopyrimidine with sulfur dioxide and hydrogen peroxide, which results in the formation of the sulfinic acid derivative .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

4,6-Diaminopyrimidine-2-sulfinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both amino and sulfinic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical transformations and potential therapeutic applications .

Properties

IUPAC Name

4,6-diaminopyrimidine-2-sulfinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2S/c5-2-1-3(6)8-4(7-2)11(9)10/h1H,(H,9,10)(H4,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUSATOXJILSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1N)S(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20288085
Record name 4,6-diaminopyrimidine-2-sulfinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20288085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40070-06-2
Record name NSC54047
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54047
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-diaminopyrimidine-2-sulfinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20288085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Diaminopyrimidine-2-sulfinic acid
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Synthesis routes and methods

Procedure details

To a solution of 50 g of 4,6-diamino-2-mercaptopyrimidine (Aldrich, Milwaukee, Wis., USA) in 2N NaOH (220 mL) was added 750 mL of a 3% hydrogen peroxide solution. The solution was maintained at a temperature less than 20° C. Stirring was continued for a further 30 minutes and the clear pale yellow solution was acidified with acetic acid (ca. 50 mL). The precipitate was washed with H2O and air dried, to give 33 as 58 g (95% yield) of an off-white amorphous acid (m.p. 168°-170° C. decomp.). For analysis, a sample was dissolved in dilute aqueous ammonia and reprecipitated with acetic acid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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